Esculin hydrate
Overview
Description
Esculin (hydrate) is a coumarin glycoside derived from the horse chestnut tree (Aesculus hippocastanum). It is known for its vasoprotective and venotonic properties, as well as its antioxidant activities. Esculin is utilized in microbiology for the isolation and identification of Enterococcus (group D streptococci) due to its ability to hydrolyze in the presence of bile .
Mechanism of Action
Esculin hydrate, also known as Esculin sesquihydrate, is a natural compound found in various plants and has been used in traditional Chinese medicine . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.
Target of Action
It is known to interact with various enzymes and proteins within the body, contributing to its diverse pharmacological effects .
Mode of Action
This compound’s mode of action is primarily through its antioxidant and anti-inflammatory activities . It is recognized by Suc transporters, including AtSUC2, which loads it into the phloem for translocation to sink tissues . It also inhibits oxidative stress in pathological conditions .
Biochemical Pathways
This compound affects several biochemical pathways. One significant pathway is the Nrf2/GPX4 signaling pathway . By activating this pathway, it inhibits the activation of hepatic stellate cells, effectively treating liver fibrosis .
Pharmacokinetics
The oral bioavailability of esculin is low, and the main metabolic pathway of esculin is extensive glucuronidation . The C-7 phenolic hydroxyl is its major metabolic site .
Result of Action
This compound has various molecular and cellular effects. It reduces the size of gastric ulcers and decreases increases in the levels of malondialdehyde (MDA) and the activity of myeloperoxidase (MPO) and catalase . It also decreases LPS-induced increases in the levels of TLR4, MyD88, IRAK4, and phosphorylated NF-ĸB in the lung, as well as levels of IL-1β, IL-6, and TNF-α in the bronchoalveolar lavage fluid (BALF) in a mouse model of acute lung injury .
Action Environment
Environmental factors can influence the action of this compound. For instance, fluctuations in cotyledon Suc levels influence phloem velocity rapidly, supporting the pressure-flow model of phloem transport . Under acute changes in light levels, the phloem velocity mirrored changes in the expression of AtSUC2 . This suggests that under certain environmental conditions, transcriptional regulation may affect the abundance of AtSUC2 and thus regulate the phloem transport velocity .
Biochemical Analysis
Biochemical Properties
Esculin hydrate interacts with various enzymes, proteins, and other biomolecules. It is recognized by Sucrose (Suc) transporters, including AtSUC2, which loads it into the phloem for translocation to sink tissues . This interaction plays a crucial role in the long-distance transport of photoassimilates in plants .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can promote the expression of various endogenous antioxidant proteins, such as superoxide dismutase, glutathione peroxidase, and glutathione reductase . This is associated with the activation of the nuclear factor erythroid-derived factor 2-related factor 2 signaling pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves its antioxidant activities and its ability to protect against chemically-induced carcinogenesis . It inhibits catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, fluctuations in cotyledon Suc levels influence phloem velocity rapidly, supporting the pressure-flow model of phloem transport .
Dosage Effects in Animal Models
Studies using animals indicate that this compound can exhibit anti-inflammatory effects in various inflammatory models . This suggests that this compound may be promising for the treatment of a variety of inflammation-related diseases .
Metabolic Pathways
The metabolic pathways of this compound involve hydrolysis, hydroxylation, hydrogenation, dehydroxylation, glucuronidation, sulfation, and methylation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through the action of Suc transporters, including AtSUC2, which loads it into the phloem for translocation to sink tissues .
Subcellular Localization
The subcellular localization of this compound is primarily in the phloem of higher plants, where it is loaded by Suc transporters for long-distance transport . It should be noted that the exact subcellular localization may vary depending on the specific biological context and the presence of other interacting molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Esculin can be synthesized through the glycosylation of esculetin (6,7-dihydroxycoumarin) with glucose. The reaction typically involves the use of a glycosyl donor, such as acetobromoglucose, in the presence of a catalyst like silver carbonate. The reaction is carried out in an anhydrous solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of esculin often involves extraction from the bark of the horse chestnut tree. The bark is first dried and then subjected to solvent extraction using ethanol or methanol. The extract is then purified through crystallization or chromatography to obtain esculin in its hydrated form .
Types of Reactions:
Hydrolysis: Esculin undergoes hydrolysis to produce esculetin and glucose.
Oxidation: Esculin can be oxidized to form various oxidation products, including esculetin.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of β-glucosidase enzyme or acidic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products:
Hydrolysis: Esculetin and glucose.
Oxidation: Esculetin and other oxidation products.
Scientific Research Applications
Esculin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Esculetin: The aglycone form of esculin, which lacks the glucose moiety.
Fraxin: Another coumarin glycoside with similar vasoprotective properties.
Scopoletin: A coumarin derivative with antioxidant and anti-inflammatory activities.
Uniqueness of Esculin: Esculin is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone form, esculetin. This structural difference allows esculin to be more effective in certain biological applications, such as microbiological assays and therapeutic uses .
Properties
IUPAC Name |
7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9.H2O/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;/h1-4,10,12-17,19-21H,5H2;1H2/t10-,12-,13+,14-,15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYPGSKIFJFVDQ-QWFKVUSTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583344 | |
Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66778-17-4 | |
Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of esculin hydrate in bacterial identification?
A1: this compound is a differential agent used in bacterial culture media. [] Certain bacterial species, like some strains of Aspergillus flavus and A. parasiticus, possess the enzyme esculinase. This enzyme hydrolyzes esculin to esculetin and glucose. Esculetin further reacts with ferric citrate present in the medium, producing a characteristic deep reddish-brown pigmentation. This color change aids in the identification and differentiation of these specific bacterial species. []
Q2: How does this compound contribute to the selective growth of certain bacteria?
A2: While this compound itself might not directly inhibit bacterial growth, it’s often used in combination with other selective agents. [] For instance, in a medium designed for the multiplex proliferation of Salmonella, Listeria monocytogenes, and Vibrio parahaemolyticus, this compound is combined with potassium tellurite, acriflavine, and nalidixic acid. [] This combination allows the target bacteria to grow while inhibiting the growth of non-target bacteria, aiding in their isolation and identification.
Q3: Beyond its use in bacterial culture media, what other applications have been explored for this compound?
A3: Research indicates that this compound possesses antioxidant properties. [] A study investigated the potential of Skimmia anquetilia extracts, which contain esculin sesquihydrate, for their hepatoprotective and nephroprotective effects. [] The study demonstrated that the presence of esculin sesquihydrate, alongside other phenolic and flavonoid compounds, contributed to the extract’s antioxidant activity, ultimately offering protection against liver and kidney damage in a model system. []
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